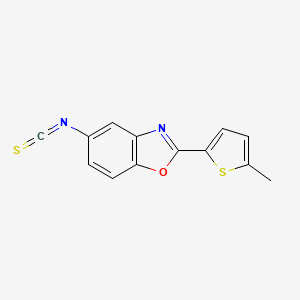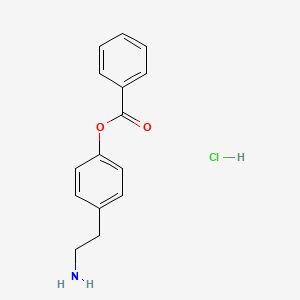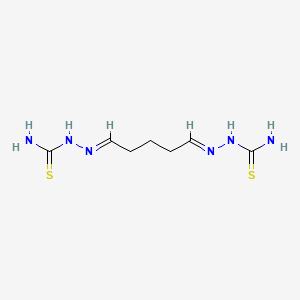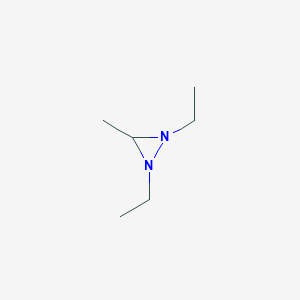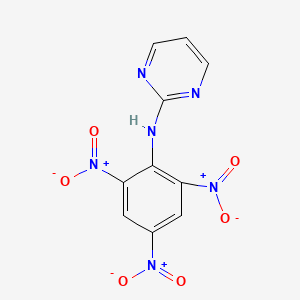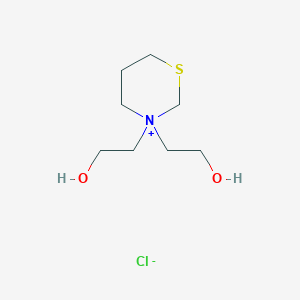
3,3-Bis(2-hydroxyethyl)-1,3-thiazinan-3-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Bis(2-hydroxyethyl)-1,3-thiazinan-3-ium chloride is a chemical compound that belongs to the class of thiazinan derivatives This compound is characterized by the presence of a thiazinan ring, which is a six-membered ring containing both sulfur and nitrogen atoms The compound also features two hydroxyethyl groups attached to the nitrogen atom, and it is typically found in its chloride salt form
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(2-hydroxyethyl)-1,3-thiazinan-3-ium chloride typically involves the reaction of a thiazinan precursor with ethylene oxide or ethylene glycol under controlled conditions. One common method involves the reaction of 1,3-thiazinane with ethylene oxide in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out at elevated temperatures, typically around 100-150°C, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and consistent production. The use of high-purity starting materials and optimized reaction conditions can help achieve high yields and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Bis(2-hydroxyethyl)-1,3-thiazinan-3-ium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding thiazinan derivative without the hydroxyethyl groups.
Substitution: The chloride ion can be substituted with other anions such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halide exchange reactions can be carried out using sodium bromide (NaBr) or sodium iodide (NaI) in an aqueous or organic solvent.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding thiazinan derivative.
Substitution: Formation of the corresponding bromide or iodide salt.
Aplicaciones Científicas De Investigación
3,3-Bis(2-hydroxyethyl)-1,3-thiazinan-3-ium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: The compound can be used in the formulation of specialty chemicals, surfactants, and polymers.
Mecanismo De Acción
The mechanism of action of 3,3-Bis(2-hydroxyethyl)-1,3-thiazinan-3-ium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl groups can form hydrogen bonds with target molecules, while the thiazinan ring can interact with hydrophobic regions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-Bis(2-hydroxyethyl)-1,3-thiazinan-3-ium bromide
- 3,3-Bis(2-hydroxyethyl)-1,3-thiazinan-3-ium iodide
- 3,3-Bis(2-hydroxyethyl)-1,3-thiazinan-3-ium sulfate
Uniqueness
3,3-Bis(2-hydroxyethyl)-1,3-thiazinan-3-ium chloride is unique due to its specific chloride ion, which can influence its solubility, reactivity, and interactions with other molecules. The presence of the hydroxyethyl groups also provides additional sites for chemical modifications, making it a versatile compound for various applications.
Propiedades
Número CAS |
50476-35-2 |
|---|---|
Fórmula molecular |
C8H18ClNO2S |
Peso molecular |
227.75 g/mol |
Nombre IUPAC |
2-[3-(2-hydroxyethyl)-1,3-thiazinan-3-ium-3-yl]ethanol;chloride |
InChI |
InChI=1S/C8H18NO2S.ClH/c10-5-3-9(4-6-11)2-1-7-12-8-9;/h10-11H,1-8H2;1H/q+1;/p-1 |
Clave InChI |
VHFVHXCQWFIQTE-UHFFFAOYSA-M |
SMILES canónico |
C1C[N+](CSC1)(CCO)CCO.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


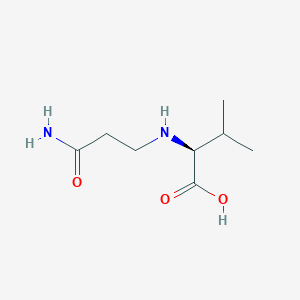
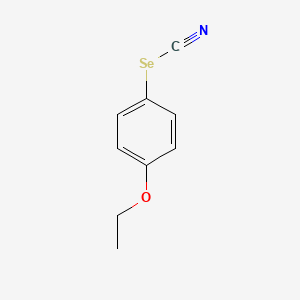
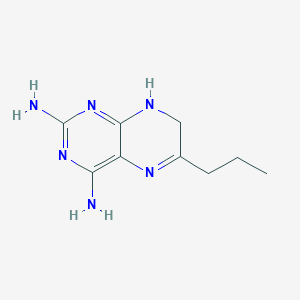
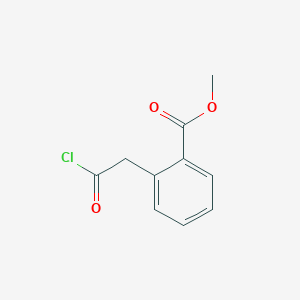
![2-[(Prop-2-en-1-yl)sulfanyl]ethane-1-sulfonic acid](/img/structure/B14663029.png)

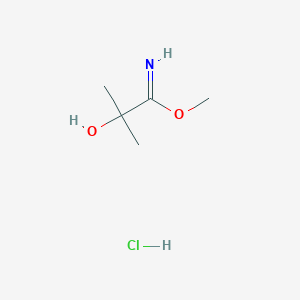
![N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N'-phenylthiourea](/img/structure/B14663058.png)
